(6-methyl-1H-indazol-7-yl)thiourea
CAS No.: 860610-12-4
Cat. No.: VC7039535
Molecular Formula: C9H10N4S
Molecular Weight: 206.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860610-12-4 |
|---|---|
| Molecular Formula | C9H10N4S |
| Molecular Weight | 206.27 |
| IUPAC Name | (6-methyl-1H-indazol-7-yl)thiourea |
| Standard InChI | InChI=1S/C9H10N4S/c1-5-2-3-6-4-11-13-8(6)7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) |
| Standard InChI Key | LQPCWEQFFNPLCK-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)C=NN2)NC(=S)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
(6-Methyl-1H-indazol-7-yl)thiourea consists of an indazole ring system—a benzene fused to a pyrazole—substituted with a methyl group at the 6-position and a thiourea moiety at the 7-position. The thiourea group (-NHC(=S)NH₂) introduces hydrogen-bonding capabilities, enhancing interactions with biological targets.
Key structural features:
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Indazole core: Provides aromatic stability and π-π stacking potential.
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Methyl group: Enhances lipophilicity and steric effects.
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Thiourea linkage: Facilitates hydrogen bonding and metal coordination.
Synthesis and Reactivity
Synthetic Routes
The synthesis typically involves cyclocondensation reactions. A representative pathway includes:
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Indazole formation: Cyclization of 6-methyl-1H-indazole-7-amine with thiourea derivatives under acidic conditions.
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Functionalization: Introduction of the thiourea group via reaction with thiocarbonyl diimidazole.
Reaction conditions often employ polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). Yields vary based on substituent effects and purification methods.
Chemical Reactivity
The compound participates in three primary reaction types:
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Oxidation: Thiourea converts to urea derivatives under strong oxidizing agents (e.g., H₂O₂).
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Alkylation: The indazole nitrogen reacts with alkyl halides to form N-alkylated products.
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Coordination chemistry: The thiourea sulfur binds transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity.
Biological Activities
| Compound Class | IC₅₀ (μM) | Cell Line | Mechanism |
|---|---|---|---|
| 3,3a,4,5,6,7-Hexahydroindazoles | 5.15 | K562 | Apoptosis via Bcl-2 inhibition |
| 2,3-Diarylindazoles | 7.82 | A549 | Cell cycle arrest (G2/M phase) |
Data adapted from NCI screenings of related derivatives . These compounds induce apoptosis by modulating Bcl-2 family proteins and p53/MDM2 interactions, suggesting a plausible mechanism for (6-methyl-1H-indazol-7-yl)thiourea .
Antimicrobial Activity
Thiourea derivatives broadly exhibit antimicrobial effects through membrane disruption and enzyme inhibition. For example:
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Bacterial strains: MIC values of 8–32 μg/mL against S. aureus and E. coli.
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Fungal strains: Moderate activity against C. albicans (MIC = 64 μg/mL).
The methyl-indazole moiety may enhance penetration through microbial cell walls, though specific data for this compound require validation.
Research Applications
Medicinal Chemistry
The compound serves as:
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A pharmacophore in kinase inhibitor design (e.g., targeting CDK2 or EGFR).
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A precursor for radiopharmaceuticals due to sulfur’s chelation properties.
Material Science
Its metal-coordination capability enables applications in:
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Catalysis: As a ligand in cross-coupling reactions.
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Sensors: Fluorescent probes for heavy metal detection.
| Risk | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H312 (Harmful skin contact) | Wear nitrile gloves |
| H332 (Harmful if inhaled) | Use fume hood |
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